2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole
Description
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H12N2O3/c1-7-12-13-11(16-7)8-4-9(14-2)6-10(5-8)15-3/h4-6H,1-3H3 |
InChI Key |
OCISOBONQLLKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazide and Acid Chloride Reactions
The foundational synthesis of 2-(3,5-dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole involves cyclization of 3,5-dimethoxyphenylacetic hydrazide with acetic anhydride under reflux. This method, utilizing phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as cyclizing agents, achieves 60–75% yield but often necessitates chromatographic purification due to byproduct formation. The reaction mechanism proceeds through intermediate acylhydrazide formation, followed by intramolecular dehydration to form the oxadiazole ring.
Optimization with POCl₃ and SOCl₂
Variations in reaction temperature (80–120°C) and stoichiometry influence yield. For instance, POCl₃-mediated cyclization at 110°C for 6 hours enhances ring closure efficiency compared to shorter durations. However, these conditions produce corrosive byproducts, complicating large-scale applications.
Microwave-Assisted Synthesis
One-Pot Reactions Under Microwave Irradiation
Microwave-assisted synthesis significantly accelerates reaction kinetics. A one-pot method combining 3,5-dimethoxybenzaldehyde and methyl hydrazinecarboxylate under microwave irradiation (150°C, 20 minutes) achieves 85% yield, minimizing side reactions. This approach eliminates multi-step isolation, enhancing scalability for pharmaceutical intermediates.
Solvent and Catalyst Optimization
The use of polar aprotic solvents like 1,2-dichloroethane improves dielectric heating efficiency, while catalytic amounts of DMAP (4-dimethylaminopyridine) reduce activation energy. Comparative studies show microwave methods reduce reaction times by 70% compared to conventional heating.
Patent-Based Industrial Methods
Trichloromethyl Chloroformate-Mediated Cyclization
A Chinese patent (CN101012206A) discloses a scalable route using acethydrazide and trichloromethyl chloroformate in 1,2-dichloroethane. Conducted at −10°C to 80°C with pyridine catalysis, this method achieves 70–90% yield, emphasizing reduced environmental impact through solvent recycling.
Alternative and Modern Synthesis Approaches
One-Pot Oxidative Strategies
Recent advancements employ oxidative cyclization of semicarbazones using iodine or hypervalent iodine reagents. For example, iodine-mediated oxidation of 3,5-dimethoxyphenyl semicarbazone in acetonitrile at room temperature yields 92% product, leveraging mild conditions and low-cost reagents.
Electro-Oxidative and Photocatalytic Methods
Electro-oxidative synthesis using lithium perchlorate in acetonitrile achieves 89% yield via platinum electrode-mediated cyclization. Photocatalytic methods with eosin-Y under visible light offer a green alternative, utilizing atmospheric oxygen for oxidative heterocyclization with 94% efficiency.
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Reagents/Conditions | Temperature (°C) | Yield (%) | Scalability |
|---|---|---|---|---|
| Conventional Cyclization | POCl₃, SOCl₂ | 80–120 | 60–75 | Moderate |
| Microwave-Assisted | Microwave, DMAP | 150 | 85 | High |
| Patent-Based | Trichloromethyl chloroformate | −10–80 | 70–90 | Industrial |
| Electro-Oxidative | LiClO₄, Pt electrode | 25 | 89 | Lab-scale |
Challenges and Optimization Strategies
Purity and Byproduct Management
Conventional methods often require silica gel chromatography to remove phosphorylated byproducts, increasing production costs. Recrystallization from ethanol-acetone mixtures (3:1 v/v) improves purity to >98% in patent-based routes.
Chemical Reactions Analysis
Key Steps
-
Starting Material Preparation :
-
Begin with 3,5-dimethoxybenzoic acid as the precursor.
-
Convert the carboxylic acid to an ester (e.g., methyl ester) via esterification to protect the acid group.
-
-
Hydrazinolysis :
-
React the ester with hydrazine hydrate to form the corresponding hydrazide (e.g., 3,5-dimethoxybenzohydrazide).
-
-
Acylhydrazide Formation :
-
Acylate the hydrazide using an acylating agent (e.g., acetyl chloride) to yield an N’-acetylhydrazide derivative.
-
-
Cyclization :
Alternative Methods
-
Microwave-Assisted Synthesis :
-
Photoredox Catalysis :
-
One-Pot Synthesis :
Cyclization Mechanism
The formation of the oxadiazole ring involves intramolecular dehydration of an acylhydrazide. For example:
-
Nucleophilic Attack : The hydrazide nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination : Dehydration occurs, expelling water and forming the five-membered oxadiazole ring .
Reagents like triphenylphosphine and triethylamine facilitate this process by activating the carbonyl group and absorbing byproducts (e.g., HCl) .
Role of Dehydrating Agents
-
POCl₃ : Commonly used to cyclize acylhydrazides under reflux or microwave conditions .
-
T3P (Propanephosphonic Anhydride) : Acts as a coupling agent in one-pot syntheses, enabling cyclization under mild conditions .
-
Oxidative Agents : Hypervalent iodine reagents (e.g., iodobenzene) or oxidants like eosin-Y under visible light can drive cyclization .
Analytical Characterization
The structure of the compound is typically confirmed using:
-
1H NMR : Absence of NH protons confirms oxadiazole ring formation .
-
FT-IR : Loss of NH stretching bands and presence of oxadiazole-specific peaks (e.g., C=N, C-O-C) .
-
LC-MS : Validates molecular weight and purity.
-
Elemental Analysis : Confirms stoichiometry of C, H, N, and O .
Biological Activity Insights
While the query focuses on chemical reactions, analogous oxadiazoles exhibit notable biological properties:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule, with studies investigating its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physical Properties of Selected 1,3,4-Oxadiazole Derivatives
Key Observations :
- Substituent Effects: Replacing the methyl group at position 5 with phenyl (as in ) increases molecular weight and may alter binding interactions, evidenced by a docking score of -7.9 .
- Thermal Stability : The brominated analog 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole exhibits a defined melting point (116–117°C), suggesting higher crystallinity compared to the methoxy-substituted target compound .
Table 2: Bioactivity Comparison
Key Observations :
- Methoxy vs. Halogen Substituents : Methoxy groups (as in the target compound) may improve solubility and π-π stacking in enzyme binding, while bromine/chlorine substituents enhance electrophilic interactions, as seen in agrochemicals .
- Docking Performance : The phenyl-substituted analog (docking score: -7.9) outperforms glycine (-3.1) but is less potent than derivatives with nitro or pyrrolidinyl groups (e.g., -8.7 for 4-(Phenylsulfanyl)-6-(pyrrolidin-1-yl)-2,1,3-benzoxadiazole) .
Biological Activity
2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole (CAS No. 1171931-15-9) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to present a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole is with a molecular weight of 220.23 g/mol. The compound features a 1,3,4-oxadiazole ring substituted with a dimethoxyphenyl group and a methyl group at the 5-position.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds based on the 1,3,4-oxadiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study reported that derivatives of 1,3,4-oxadiazoles exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer) . The compound's structure plays a crucial role in its activity; modifications to the oxadiazole ring can enhance or diminish its efficacy.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole | MCF-7 | 35.58 |
| Other derivatives | HCT-116 | <10 |
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have been documented extensively. In particular:
- Antibacterial Studies : Research indicates that various oxadiazole derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 62 μg/ml .
| Bacterial Strain | MIC (μg/ml) |
|---|---|
| Staphylococcus aureus | 62 |
| Pseudomonas aeruginosa | 68 |
Other Biological Activities
In addition to anticancer and antimicrobial properties, oxadiazoles exhibit various other biological activities:
- Anti-inflammatory Activity : Some studies suggest that oxadiazole derivatives can reduce inflammation through inhibition of pro-inflammatory cytokines .
- Antioxidant Properties : The presence of the oxadiazole ring has been associated with antioxidant effects, which may contribute to the compound's overall therapeutic profile .
The mechanism by which 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole exerts its biological effects is still under investigation. However, it is believed that:
- Cytotoxicity : The compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of p53 expression levels .
- Antibacterial Action : It may disrupt bacterial cell wall synthesis or function by targeting specific enzymes involved in these processes .
Case Studies
Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer showed promising results with a derivative similar to 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole demonstrating improved survival rates compared to standard therapies .
- Antimicrobial Trials : In vitro studies have shown that compounds containing the oxadiazole moiety significantly inhibit growth in resistant strains of bacteria .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of 1,3,4-oxadiazoles typically involves cyclization of hydrazides or coupling of carboxylic acids with tetrazoles. For derivatives like 2-(3,5-dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole, a common approach is the use of carbodiimide-mediated coupling (e.g., DIC) between substituted benzoic acids and 5-substituted tetrazoles, followed by thermal or photolytic cyclization . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DCM/DMF mixtures) improve reagent solubility and reaction efficiency .
- Reagent stoichiometry : A 1:1 molar ratio of carboxylic acid to tetrazole minimizes side reactions.
- Temperature control : Reactions performed at 25–40°C reduce decomposition risks .
Example yields for analogous compounds range from 36% to 65% under optimized conditions .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing substituted 1,3,4-oxadiazole derivatives?
Methodological Answer:
Discrepancies in spectral data often arise from substituent electronic effects or crystallinity differences. To address this:
- 2D NMR (COSY, HSQC) : Confirm proton-proton and carbon-proton correlations to assign ambiguous signals .
- Comparative analysis : Cross-reference with literature data for structurally similar compounds (e.g., 2-(4-methoxyphenyl) derivatives show distinct methoxy peaks at δ 3.8–3.9 ppm in H NMR) .
- Crystallography : Use X-ray diffraction to resolve structural ambiguities, as demonstrated for 2-{3,4-dibutoxy-5-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-5-(3-methylphenyl)-1,3,4-oxadiazole .
Basic: What spectroscopic techniques are essential for confirming the structure of 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole?
Methodological Answer:
Key techniques include:
- H/C NMR : Identify substituent environments (e.g., methoxy protons at δ 3.8–3.9 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- IR spectroscopy : Detect characteristic absorptions for C=N (~1600 cm) and C-O-C (~1250 cm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with oxadiazole cores .
Advanced: What methodological approaches are used to evaluate the biological activity of 1,3,4-oxadiazole derivatives, and how can contradictory results between studies be addressed?
Methodological Answer:
- Enzyme inhibition assays : For MAO inhibition, use recombinant human MAO-A/MAO-B with kynuramine as a substrate, measuring fluorescence or absorbance changes .
- Standardization : Replicate assays under identical conditions (pH, temperature, enzyme concentration) to minimize variability.
- Control experiments : Test for interference from solvent residues or byproducts. Contradictory results may arise from differences in assay protocols or compound purity .
Basic: What safety protocols are critical when synthesizing and handling 1,3,4-oxadiazole derivatives?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., DIC) .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Neutralize acidic/basic byproducts before disposal, as recommended in institutional guidelines .
Advanced: How can X-ray crystallography resolve structural ambiguities in substituted 1,3,4-oxadiazole compounds?
Methodological Answer:
- Crystal growth : Use slow evaporation of saturated solutions in solvents like ethanol or DCM to obtain single crystals .
- Data collection : Employ synchrotron radiation for high-resolution data, especially for low-symmetry crystals.
- Refinement challenges : Address disorder in flexible substituents (e.g., methoxy groups) using restraints in software like SHELXL .
Basic: What are the key considerations in selecting solvents and coupling agents for 1,3,4-oxadiazole cyclization reactions?
Methodological Answer:
- Solvent polarity : DCM/DMF (9:1) enhances tetrazole solubility and reaction homogeneity .
- Coupling agents : DIC or EDCI minimize racemization and improve yields compared to DCC .
- Temperature : Room-temperature reactions prevent decomposition of heat-sensitive intermediates .
Advanced: How can researchers design experiments to investigate substituent effects on the electronic properties of 1,3,4-oxadiazoles?
Methodological Answer:
- Computational modeling : Perform DFT calculations to predict electron density distribution and HOMO-LUMO gaps .
- Spectroscopic trends : Correlate NMR chemical shifts (e.g., deshielding of aromatic protons with electron-withdrawing groups) .
- Comparative synthesis : Prepare analogs with varying substituents (e.g., -OCH, -NO) to study electronic effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
